3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as a sulfonyl group, a fluorine atom, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and a base such as pyridine.
Pyrrolidine Substitution: The pyrrolidine ring can be introduced through nucleophilic substitution reactions using pyrrolidine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as 6-fluoroquinoline and 7-pyrrolidinylquinoline share structural similarities with 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one.
Sulfonyl-Substituted Compounds: Compounds like 2,5-dimethylphenylsulfonyl derivatives also share similar functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and potential applications that are not found in other similar compounds. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-1-propyl-7-pyrrolidin-1-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-4-9-27-15-23(31(29,30)22-12-16(2)7-8-17(22)3)24(28)18-13-19(25)21(14-20(18)27)26-10-5-6-11-26/h7-8,12-15H,4-6,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEHKXFPDQGALI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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